
1-(4-Bromo-2,3-difluorophenyl)ethanol
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Overview
Description
1-(4-Bromo-2,3-difluorophenyl)ethanol is an organic compound with the molecular formula C8H7BrF2O and a molecular weight of 237.04 g/mol . It is characterized by the presence of a bromine atom and two fluorine atoms attached to a phenyl ring, along with an ethanol group. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Bromo-2,3-difluorophenyl)ethanol can be synthesized through several methods. One common approach involves the reaction of 4-bromo-2,3-difluorobenzene with ethylene oxide in the presence of a base, such as potassium hydroxide, to yield the desired product . The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are carefully controlled to achieve high purity and consistent product quality .
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromo-2,3-difluorophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to the corresponding alkane using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: 1-(4-Bromo-2,3-difluorophenyl)ethanone.
Reduction: 1-(4-Bromo-2,3-difluorophenyl)ethane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
1-(4-Bromo-2,3-difluorophenyl)ethanol serves as a versatile intermediate in organic synthesis. Its bromine atom is a good leaving group, making it suitable for various substitution reactions. The presence of fluorine atoms enhances the compound's reactivity and selectivity in chemical transformations.
- Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
- Cross-Coupling Reactions: It is utilized in cross-coupling reactions such as Suzuki and Negishi coupling to form carbon-carbon bonds, which are crucial for synthesizing complex organic molecules.
Medicinal Chemistry
The structural features of this compound suggest potential applications in medicinal chemistry. The fluorine atoms can influence the biological activity of the compound, potentially improving its pharmacokinetic properties.
- Drug Development: Researchers have explored its use as a scaffold for developing new pharmaceuticals. The compound's ability to modify biological targets makes it valuable for studying drug interactions and mechanisms of action.
- Antiviral and Anticancer Agents: Preliminary studies indicate that derivatives of this compound might exhibit antiviral and anticancer activities, warranting further investigation into its therapeutic potential.
Material Science
In material science, this compound is investigated for its role in synthesizing advanced materials.
- Polymer Chemistry: The compound can be used to create functional polymers with specific properties, such as increased thermal stability or enhanced electrical conductivity.
- Nanomaterials: Its reactivity allows for the functionalization of nanomaterials, which can lead to innovations in electronics and photonics.
Case Study 1: Synthesis of Fluorinated Aromatic Compounds
A research study demonstrated the use of this compound in synthesizing fluorinated aromatic compounds through palladium-catalyzed cross-coupling reactions. The study highlighted the efficiency of this compound as a coupling partner due to its favorable electronic properties imparted by the fluorine substituents.
Case Study 2: Anticancer Activity Assessment
In another study, derivatives of this compound were assessed for their anticancer properties against various cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxic effects, suggesting a promising avenue for developing new cancer therapies.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2,3-difluorophenyl)ethanol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer effects could be related to the induction of apoptosis or inhibition of cell proliferation pathways .
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromo-2,3-difluorophenyl)ethanone: Similar structure but with a ketone group instead of a hydroxyl group.
1-(4-Bromo-2,3-difluorophenyl)ethane: Similar structure but with an alkane group instead of a hydroxyl group.
2-Bromo-1-(3,5-difluorophenyl)ethanone: Similar structure but with different positions of the fluorine atoms.
Uniqueness
1-(4-Bromo-2,3-difluorophenyl)ethanol is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which imparts distinct chemical reactivity and biological activity. The combination of these halogens with the ethanol group makes it a versatile compound for various applications in research and industry .
Biological Activity
1-(4-Bromo-2,3-difluorophenyl)ethanol is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
This compound has the following chemical characteristics:
- IUPAC Name : this compound
- CAS Number : 1823588-17-5
- Molecular Formula : C8H7BrF2O
- Molecular Weight : 237.04 g/mol
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Activity : Studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. The presence of bromine and fluorine atoms may enhance the compound's interaction with microbial cell membranes, leading to increased toxicity against various pathogens.
- Anticancer Properties : Research has shown that related compounds can inhibit cancer cell proliferation. For instance, derivatives of brominated phenols have been tested for their antiproliferative effects against various cancer cell lines, suggesting that this compound may also possess similar properties.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. The fluorine substituents are known to influence the binding affinity and selectivity towards enzyme targets.
The mechanism by which this compound exerts its biological effects likely involves:
- Interaction with Cellular Targets : The compound may bind to specific receptors or enzymes, altering their activity and leading to downstream biological effects.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cells, contributing to their antimicrobial and anticancer effects.
Antimicrobial Activity
A study investigating the antimicrobial properties of halogenated phenols found that compounds with bromine and fluorine exhibited enhanced activity against Gram-positive and Gram-negative bacteria. The study reported minimum inhibitory concentrations (MICs) that were significantly lower than those of non-halogenated counterparts, indicating a potential for developing new antimicrobial agents based on this structure .
Anticancer Activity
In vitro studies have evaluated the antiproliferative effects of related compounds against various cancer cell lines. For example, a series of diarylurea derivatives demonstrated significant growth inhibition in prostate and breast cancer cell lines . While specific data on this compound is limited, these findings suggest a promising avenue for further investigation.
Enzyme Inhibition Studies
Research into enzyme inhibitors has highlighted the role of halogenated compounds in modulating enzyme activity. A recent study focused on BACE1 inhibitors for Alzheimer's disease noted that fluorinated analogues retained potency while improving selectivity . This suggests that this compound could be explored as a potential lead compound in similar therapeutic contexts.
Data Summary Table
Biological Activity | Test Methodology | Results |
---|---|---|
Antimicrobial | MIC Testing | Lower MICs for halogenated derivatives compared to controls |
Anticancer | Cell Proliferation Assays | Significant inhibition observed in tested cancer cell lines |
Enzyme Inhibition | Enzyme Activity Assays | Retained potency with improved selectivity in fluorinated analogues |
Properties
IUPAC Name |
1-(4-bromo-2,3-difluorophenyl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2O/c1-4(12)5-2-3-6(9)8(11)7(5)10/h2-4,12H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCJFOGOFZZTMEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C(=C(C=C1)Br)F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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